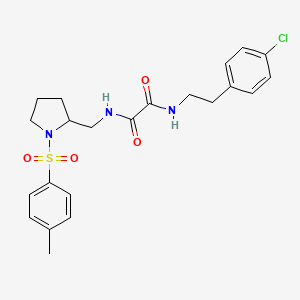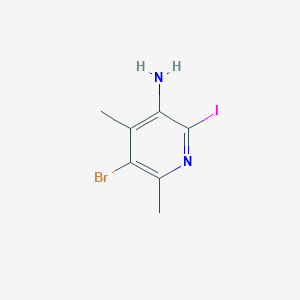
1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide" is a chemical entity that can be presumed to have a bromophenyl group attached to a dihydropyridazine ring with a hydroxy group, an oxo group, and a carboxamide moiety. While the specific compound is not directly mentioned in the provided papers, similar compounds with bromophenyl groups and carboxamide functionalities are discussed, suggesting potential relevance in the context of biological activity and crystal structure analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . This suggests that the synthesis of the compound may also involve similar reductive amination steps and condensation reactions.
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using spectroscopic methods such as IR, 1H NMR, and HRMS . Crystallographic analysis, such as X-ray diffraction (XRD), is also used to determine the precise three-dimensional arrangement of atoms within a crystal . These techniques would be essential in analyzing the molecular structure of "this compound" to confirm its identity and purity.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include its melting point, solubility in various solvents, and stability under different conditions. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. The related compounds discussed in the papers exhibit distinct biological activities, such as inhibition of cancer cell proliferation , which implies that "this compound" may also possess similar biological properties warranting further investigation.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A study focused on the synthesis of heterocyclic compounds, including thio-substituted ethyl nicotinate derivatives, revealed the creation of compounds with significant in vitro antimicrobial activities. This research highlights the potential of derivatives related to 1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Cytotoxicity Evaluation for Cancer Therapy
Research into 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives shows the importance of these compounds in evaluating cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential use in cancer therapy (Hassan, Hafez, & Osman, 2014).
Novel Heterocyclic Synthesis
The synthesis of novel benzoyl-substituted heterocycles from 2-benzoyl-3-phenylpent-2-ene-1,5-dinitrile demonstrates the utility of this compound derivatives in creating a variety of heterocyclic compounds with potential pharmaceutical applications (Abdelrazek, Ghozlan, & Michael, 2007).
Kinase Inhibition for Cancer Treatment
A study on novel 4-phenoxypyridine derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moieties evaluated their inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines, revealing their potential as antitumor agents (Liu et al., 2020).
Antimicrobial Agent Development
The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents shows the broad potential of this compound derivatives in medicinal chemistry and antimicrobial research (Darwish, 2014).
Mécanisme D'action
Target of Action
Similar compounds have been known to target proteins likeTau and alpha-synuclein . These proteins play crucial roles in neurodegenerative diseases, with Tau being involved in Alzheimer’s disease and alpha-synuclein in Parkinson’s disease .
Mode of Action
Compounds with similar structures have been known to inhibit the aggregation of proteins like tau and alpha-synuclein . This suggests that 1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide might interact with its targets to prevent their aggregation, thereby mitigating the progression of neurodegenerative diseases.
Pharmacokinetics
A study on a similar compound, 1-(3′-bromophenyl)-heliamine (bh), showed that the maximum concentration (cmax) of bh in rat plasma was 56865 ± 12214 ng/mL, reached 100 ± 045 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-bromophenyl)-4-hydroxy-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O3/c12-6-2-1-3-7(4-6)15-9(17)5-8(16)10(14-15)11(13)18/h1-5,16H,(H2,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYXZJSJIEVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C=C(C(=N2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chloroacetyl)-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B3016519.png)
![3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B3016521.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B3016523.png)

![7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3016528.png)

![14H-benzo[de]naphtho[2',1':4,5]imidazo[2,1-a]isoquinolin-14-one](/img/structure/B3016533.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B3016534.png)
![2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B3016536.png)
![1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3016538.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B3016541.png)
